molecular formula C13H21NO2 B6002939 2-butyryl-5,5-dimethyl-3-(methylamino)-2-cyclohexen-1-one

2-butyryl-5,5-dimethyl-3-(methylamino)-2-cyclohexen-1-one

Cat. No. B6002939
M. Wt: 223.31 g/mol
InChI Key: MHOLMAKEFFNEON-YBZLRGQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDMC is a yellowish-orange crystalline powder that belongs to the family of cyclohexenones. It is a synthetic compound that has been used as a fluorescent probe for the detection of metal ions, particularly copper ions. BDMC has also been identified as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of BDMC as an anti-cancer agent involves the activation of the caspase pathway. BDMC induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. BDMC has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
BDMC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDMC has been shown to have antioxidant activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDMC in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. BDMC is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using BDMC is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of BDMC.

Future Directions

There are several future directions for the study of BDMC. One area of research is the development of BDMC-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method to improve the yield and purity of BDMC. In the field of medicine, further studies are needed to determine the potential of BDMC as an anti-cancer and anti-inflammatory agent. Additionally, the potential use of BDMC as an anti-Alzheimer's agent should be explored further.
In conclusion, BDMC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its fluorescent properties make it a useful tool for the detection of metal ions, while its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, further studies are needed to determine the safe dosage and potential side effects of BDMC, as well as its full potential in various fields.

Synthesis Methods

BDMC can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and butyryl chloride to obtain BDMC.

Scientific Research Applications

BDMC has been extensively studied for its potential applications in various fields. In the field of analytical chemistry, BDMC has been used as a fluorescent probe for the detection of copper ions in water samples. In the field of medicine, BDMC has shown promising results as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. BDMC has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-methyliminocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-6-10(15)12-9(14-4)7-13(2,3)8-11(12)16/h15H,5-8H2,1-4H3/b12-10+,14-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLMAKEFFNEON-YBZLRGQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NC)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NC)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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